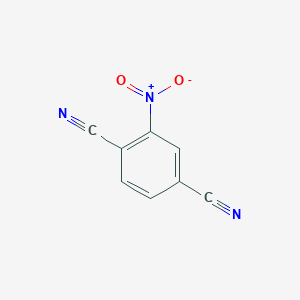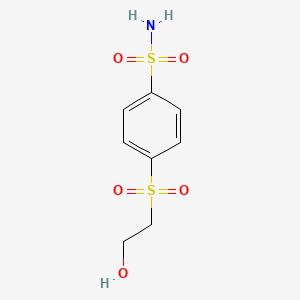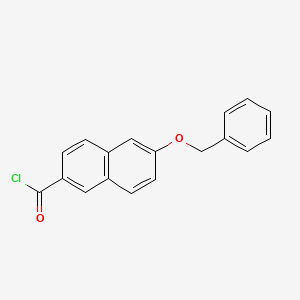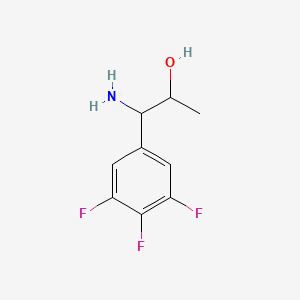
3-(3-(Pyrrolidin-1-yl)propyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Pyrrolidin-1-yl)propyl)piperidine is a chemical compound with the molecular formula C12H24N2 It is a heterocyclic compound containing both a piperidine and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyrrolidin-1-yl)propyl)piperidine typically involves the reaction of piperidine with 3-chloropropylpyrrolidine under basic conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The raw materials used are generally inexpensive and readily available, making the industrial synthesis cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Pyrrolidin-1-yl)propyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine or piperidine ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3-(Pyrrolidin-1-yl)propyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of 3-(3-(Pyrrolidin-1-yl)propyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Piperidine: Contains only the piperidine ring.
N-Substituted Piperidines: Compounds with various substituents on the piperidine ring .
Uniqueness
3-(3-(Pyrrolidin-1-yl)propyl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
3-(3-pyrrolidin-1-ylpropyl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-2-9-14(8-1)10-4-6-12-5-3-7-13-11-12/h12-13H,1-11H2 |
InChI-Schlüssel |
UKZIETSBVULVQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Chlorophenyl){4-[1-(methylsulfanyl)propyl]phenyl}methanone](/img/structure/B8558699.png)

![3-(2-Iodo-3-methylphenyl)imidazo[1,5-a]pyridine](/img/structure/B8558715.png)

![3-Methyl-2-{4-[(propan-2-yl)oxy]phenyl}-3H-naphtho[1,2-d]imidazole](/img/structure/B8558722.png)







